MAO-B vs. MAO-A Selectivity: 2-Methyl Substitution Enables ~6-Fold Discrimination Between Isoforms
2-Methylquinoxalin-5-amine exhibits differential inhibitory potency against the two human monoamine oxidase isoforms, MAO-B and MAO-A. In assays using recombinant human MAO-B expressed in insect cell membranes with kynuramine substrate conversion monitored fluorometrically, the compound achieved an IC50 of 17,000 nM [1]. Against recombinant human MAO-A under identical assay conditions, the IC50 was 100,000 nM [1]. This corresponds to an approximately 5.9-fold selectivity preference for MAO-B inhibition over MAO-A. This isoform discrimination represents a functional differentiation from quinoxaline analogs lacking the 2-methyl substitution pattern, for which comparable MAO isoform selectivity data are not reported in the same assay system.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency (IC50) |
|---|---|
| Target Compound Data | MAO-B IC50: 17,000 nM; MAO-A IC50: 100,000 nM |
| Comparator Or Baseline | Not directly compared in same study; reference compounds lacking methyl substitution not reported with quantitative MAO-B/MAO-A selectivity in this assay system. |
| Quantified Difference | 5.9-fold selectivity for MAO-B over MAO-A |
| Conditions | Recombinant human MAO-B and MAO-A expressed in insect cell membranes; kynuramine substrate conversion to 4-hydroxyquinoline; fluorescence detection. |
Why This Matters
This isoform selectivity profile distinguishes 2-Methylquinoxalin-5-amine for applications requiring preferential MAO-B targeting, such as Parkinson's disease research or neuroprotection studies, where off-target MAO-A inhibition may introduce confounding effects.
- [1] BindingDB BDBM50450822 / ChEMBL4216610. (2025). Affinity data for 2-Methylquinoxalin-5-amine against human MAO-A and MAO-B. BindingDB/ChEMBL curated entry. View Source
